molecular formula C49H69ClO14 B1649413 Brevetoxin B, 43-chloro-41-deformyl-41,43-dihydro-41-oxo- CAS No. 82983-92-4

Brevetoxin B, 43-chloro-41-deformyl-41,43-dihydro-41-oxo-

Cat. No.: B1649413
CAS No.: 82983-92-4
M. Wt: 917.5 g/mol
InChI Key: LLWZTLRNRYPFBO-HJWRWDBZSA-N
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Description

Brevetoxin B, 43-chloro-41-deformyl-41,43-dihydro-41-oxo- is a potent marine toxin produced by the dinoflagellate Karenia brevis. This compound is part of the brevetoxin family, known for causing neurotoxic shellfish poisoning (NSP) in humans. The molecular formula of Brevetoxin B, 43-chloro-41-deformyl-41,43-dihydro-41-oxo- is C49H69ClO14, and it has a molecular weight of 917.517 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Brevetoxin B, 43-chloro-41-deformyl-41,43-dihydro-41-oxo- is complex due to its intricate polyether structureSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of Brevetoxin B, 43-chloro-41-deformyl-41,43-dihydro-41-oxo- is not common due to its natural origin and the complexity of its synthesis. Instead, it is usually extracted from cultures of Karenia brevis. The extraction process involves harvesting the dinoflagellates, followed by solvent extraction and purification techniques to isolate the toxin .

Chemical Reactions Analysis

Types of Reactions

Brevetoxin B, 43-chloro-41-deformyl-41,43-dihydro-41-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions are typically analogs of Brevetoxin B, 43-chloro-41-deformyl-41,43-dihydro-41-oxo-, each with unique biological activities. These analogs are valuable for studying the structure-activity relationship of brevetoxins .

Scientific Research Applications

Brevetoxin B, 43-chloro-41-deformyl-41,43-dihydro-41-oxo- has several scientific research applications:

    Chemistry: Used as a model compound to study complex polyether synthesis and reaction mechanisms.

    Biology: Investigated for its effects on marine ecosystems and its role in harmful algal blooms.

    Medicine: Studied for its neurotoxic effects and potential therapeutic applications in treating neurological disorders.

    Industry: Used in the development of detection methods for marine toxins in seafood.

Mechanism of Action

Brevetoxin B, 43-chloro-41-deformyl-41,43-dihydro-41-oxo- exerts its effects by binding to voltage-gated sodium channels in nerve cells. This binding alters the normal function of these channels, leading to prolonged depolarization and uncontrolled sodium influx. The result is neurotoxicity, which can cause symptoms such as nausea, vomiting, and neurological disturbances in humans .

Comparison with Similar Compounds

Brevetoxin B, 43-chloro-41-deformyl-41,43-dihydro-41-oxo- is unique among brevetoxins due to its specific structural modifications. Similar compounds include:

These compounds share similar mechanisms of action but differ in their potency, toxicity, and specific biological effects, highlighting the uniqueness of Brevetoxin B, 43-chloro-41-deformyl-41,43-dihydro-41-oxo- .

Properties

IUPAC Name

(21Z)-14-(3-chloro-2-oxopropyl)-12-hydroxy-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-39-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H69ClO14/c1-24-13-30-35(21-47(5)37(57-30)19-34-44(63-47)25(2)14-42(53)59-34)56-29-10-12-46(4)38(60-43(24)29)20-39-48(6,64-46)22-41-45(3,62-39)11-8-9-28-31(58-41)17-33-32(55-28)18-40-49(7,61-33)36(52)16-27(54-40)15-26(51)23-50/h8-9,14,24,27-41,43-44,52H,10-13,15-23H2,1-7H3/b9-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWZTLRNRYPFBO-HJWRWDBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(CC3(C(O2)CC4C(O3)C(=CC(=O)O4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)CC(=O)CCl)O)C)C)(OC6(CC5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC2C(CC3(C(O2)CC4C(O3)C(=CC(=O)O4)C)C)OC5C1OC6CC7C(CC8C(O7)(C/C=C\C9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)CC(=O)CCl)O)C)C)(OC6(CC5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H69ClO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

917.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82983-92-4
Record name Brevetoxin B, 43-chloro-41-deformyl-41,43-dihydro-41-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082983924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Brevetoxin B, 43-chloro-41-deformyl-41,43-dihydro-41-oxo-
Reactant of Route 2
Brevetoxin B, 43-chloro-41-deformyl-41,43-dihydro-41-oxo-
Reactant of Route 3
Brevetoxin B, 43-chloro-41-deformyl-41,43-dihydro-41-oxo-
Reactant of Route 4
Brevetoxin B, 43-chloro-41-deformyl-41,43-dihydro-41-oxo-
Reactant of Route 5
Brevetoxin B, 43-chloro-41-deformyl-41,43-dihydro-41-oxo-
Reactant of Route 6
Brevetoxin B, 43-chloro-41-deformyl-41,43-dihydro-41-oxo-

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